6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile
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Overview
Description
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile is a chemical compound with the molecular formula C17H8F3N3O3 It is known for its unique structure, which includes a quinoline core substituted with a nitro group and a trifluoromethyl group
Preparation Methods
The synthesis of 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chloroquinoline with 2-nitro-5-(trifluoromethyl)phenol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Coupling Reactions: The quinoline core can undergo coupling reactions with various aryl halides to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile can be compared with other similar compounds, such as:
6-Fluoro-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline: This compound has a similar structure but includes a fluorine atom and a methyl group, which can alter its reactivity and applications.
2-Quinolinecarbonitrile derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
916661-08-0 |
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Molecular Formula |
C17H8F3N3O3 |
Molecular Weight |
359.26 g/mol |
IUPAC Name |
6-[2-nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H8F3N3O3/c18-17(19,20)11-2-6-15(23(24)25)16(8-11)26-13-4-5-14-10(7-13)1-3-12(9-21)22-14/h1-8H |
InChI Key |
APUDFGJAAYIHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC3=C(C=C2)N=C(C=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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